(2e)-3-(4-Methoxy-3-[(methylamino)sulfonyl]phenyl)acrylic acid

Lipophilicity Drug-likeness Membrane permeability

(2E)-3-(4-Methoxy-3-[(methylamino)sulfonyl]phenyl)acrylic acid (CAS 786728-86-7, MW 271.29, C₁₁H₁₃NO₅S) is a synthetic cinnamic acid derivative bearing a methoxy group at the 4-position and an N-methylsulfamoyl substituent at the 3-position of the phenyl ring. It belongs to the broader class of sulfonamide-containing cinnamic acid building blocks and is supplied at ≥95% purity as a solid with a reported melting point of 238–240 °C and a calculated logP of 0.816.

Molecular Formula C11H13NO5S
Molecular Weight 271.29 g/mol
Cat. No. B14124017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2e)-3-(4-Methoxy-3-[(methylamino)sulfonyl]phenyl)acrylic acid
Molecular FormulaC11H13NO5S
Molecular Weight271.29 g/mol
Structural Identifiers
SMILESCNS(=O)(=O)C1=C(C=CC(=C1)C=CC(=O)O)OC
InChIInChI=1S/C11H13NO5S/c1-12-18(15,16)10-7-8(4-6-11(13)14)3-5-9(10)17-2/h3-7,12H,1-2H3,(H,13,14)
InChIKeyYSFRYNKVRNUFKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2E)-3-(4-Methoxy-3-[(methylamino)sulfonyl]phenyl)acrylic Acid: Structural Identity and Core Pharmacophore Features for Procurement Decision-Making


(2E)-3-(4-Methoxy-3-[(methylamino)sulfonyl]phenyl)acrylic acid (CAS 786728-86-7, MW 271.29, C₁₁H₁₃NO₅S) is a synthetic cinnamic acid derivative bearing a methoxy group at the 4-position and an N-methylsulfamoyl substituent at the 3-position of the phenyl ring . It belongs to the broader class of sulfonamide-containing cinnamic acid building blocks and is supplied at ≥95% purity as a solid with a reported melting point of 238–240 °C and a calculated logP of 0.816 [1]. The compound possesses both an α,β-unsaturated carboxylic acid moiety amenable to amidation, esterification, and conjugate addition reactions, and a substituted sulfonamide group that serves as a hydrogen-bond donor/acceptor pharmacophore and a zinc-binding motif in metalloenzyme inhibitor design [2]. It is catalogued as a research-grade small-molecule scaffold by multiple reputable vendors including Enamine (EN300-10975) and Santa Cruz Biotechnology (sc-343774) [3].

Why (2E)-3-(4-Methoxy-3-[(methylamino)sulfonyl]phenyl)acrylic Acid Cannot Be Replaced by Generic Sulfamoyl Cinnamic Acids: The N-Methyl and 4-Methoxy Differentiation Rationale


Structural analogs of this compound—including the unsubstituted sulfonamide variant (CAS 924871-08-9, MW 257.26, CLogP 0.166), the des-methoxy analog (CAS 199679-41-9, MW 241.26), and 4-methoxycinnamic acid (CAS 830-09-1, MW 178.18)—differ in critical physicochemical parameters that govern molecular recognition, membrane permeability, and synthetic downstream compatibility . The N-methyl group on the sulfonamide elevates calculated logP from 0.166 (unsubstituted –NH₂ sulfonamide) to 0.816, representing a ~5-fold increase in predicted octanol-water partition coefficient . This lipophilicity shift alters passive membrane diffusion rates, plasma protein binding, and blood-brain barrier penetration potential in drug candidates derived from this scaffold [1]. Simultaneously, the 4-methoxy substituent modifies the electron density of the phenyl ring and provides an additional hydrogen-bond acceptor, distinguishing the compound from des-methoxy analogs used in antihypertensive carboline syntheses . Given that cinnamic acyl sulfonamides exhibit structure-dependent tubulin polymerization inhibitory activity where even minor substituent changes produce order-of-magnitude IC₅₀ variations, procurement of the correct substitution pattern is non-negotiable for SAR reproducibility [1].

Quantitative Differentiation Evidence: (2E)-3-(4-Methoxy-3-[(methylamino)sulfonyl]phenyl)acrylic Acid Versus Closest Analogs


Lipophilicity Increase by N-Methylation: CLogP 0.816 vs 0.166 for the Unsubstituted Sulfonamide Analog

The N-methyl substitution on the sulfonamide group raises the calculated logP (CLogP) from 0.166 for the unsubstituted sulfonamide analog (CAS 924871-08-9, EN300-39662) to 0.816 for the target compound (CAS 786728-86-7, EN300-10975), as reported by Enamine using the same computational method . This represents a ΔCLogP of +0.650 units, corresponding to an approximately 4.5-fold increase in predicted octanol-water partition coefficient. The increased lipophilicity is expected to enhance passive membrane diffusion and may improve blood-brain barrier penetration when the scaffold is elaborated into CNS-targeting drug candidates [1].

Lipophilicity Drug-likeness Membrane permeability

N-Methylsulfamoyl vs Primary Sulfamoyl Hydrogen-Bond Donor Capacity: Altered Molecular Recognition Profile

The N-methylsulfamoyl group (–SO₂NHCH₃) in the target compound possesses one hydrogen-bond donor (N–H) compared to two donors in the primary sulfamoyl analog (–SO₂NH₂, CAS 924871-08-9) . This reduction in H-bond donor count from 2 to 1 on the sulfonamide is significant because primary sulfonamides are well-established zinc-binding groups for carbonic anhydrase and HDAC enzymes, whereas N-methylated sulfonamides exhibit altered metal coordination geometry and reduced acidity (predicted pKa of the sulfonamide N–H increases upon N-methylation) [1]. While this does not eliminate target engagement, it is expected to shift selectivity profiles when the scaffold is elaborated into enzyme inhibitors, as demonstrated across multiple cinnamic acyl sulfonamide series where N-substitution patterns correlate with differential antiproliferative IC₅₀ values spanning 0.8–50 μg/mL [1].

Hydrogen bonding Sulfonamide pharmacophore Target engagement

Melting Point as a Solid-State Purity and Formulation Indicator: 238–240 °C

The target compound exhibits a melting point of 238–240 °C as reported in the Chembase product specification [1]. This high melting point, consistent with strong intermolecular hydrogen bonding from both the carboxylic acid and sulfonamide groups, provides a practical quality-control benchmark . Unlike 4-methoxycinnamic acid (mp ~173 °C) [2], which lacks the sulfonamide, the elevated melting point of the target compound reflects its enhanced crystal lattice energy and may impact dissolution rate in formulation contexts. While melting point alone is not a primary differentiator for procurement, it serves as a batch-to-batch consistency check: significant deviation from the 238–240 °C range may indicate residual solvent or incomplete removal of synthetic intermediates [1].

Solid-state properties Purity assessment Formulation development

Procurement Cost and Scale Differentiation: Target Compound Pricing vs Unsubstituted Sulfonamide Analog

Current vendor pricing data reveal that the target compound (CAS 786728-86-7) is listed at approximately €1,032 per 50 mg (CymitQuimica), whereas the unsubstituted sulfonamide analog (CAS 924871-08-9) is priced at €1,009 per 100 mg and €1,056 per 250 mg from the same supplier, reflecting a roughly 5-fold higher cost per unit mass for the N-methylated variant . Santa Cruz Biotechnology offers the target compound at $197/250 mg and $399/1 g, providing a more economical procurement route at larger scale [1]. This cost differential is directly attributable to the additional synthetic step required to introduce the N-methyl group onto the sulfonamide nitrogen, which typically involves selective N-alkylation of a primary sulfonamide intermediate [1].

Procurement economics Building block sourcing Cost-per-experiment

Highest-Value Application Scenarios for (2E)-3-(4-Methoxy-3-[(methylamino)sulfonyl]phenyl)acrylic Acid Based on Quantitative Differentiation Evidence


CNS-Penetrant Drug Discovery Programs Requiring LogP in the 0.5–1.5 Window

The target compound's CLogP of 0.816 positions it within the favorable range for CNS drug candidates, where logP values between 1 and 3 are generally sought for optimal blood-brain barrier penetration [1]. In contrast, the unsubstituted sulfonamide analog (CLogP 0.166) is too hydrophilic for many CNS applications without additional lipophilic substitution, requiring more extensive synthetic manipulation to achieve acceptable CNS penetration . Medicinal chemists designing cinnamic acid-based CNS therapeutics (e.g., HDAC inhibitors for neurodegenerative diseases, anticonvulsant sulfonamides) can use this scaffold as an advanced starting point, saving 1–2 synthetic steps compared to beginning with the primary sulfonamide and performing post-hoc N-alkylation .

Tubulin Polymerization Inhibitor Lead Optimization with Defined Sulfonamide Substitution

Cinnamic acyl sulfonamide derivatives have demonstrated tubulin polymerization inhibitory activity with IC₅₀ values as low as 0.8 μg/mL against B16-F10 cancer cells (compound 10c in the Luo et al. series) [1]. The N-methylsulfamoyl-4-methoxy substitution pattern embodied by the target compound provides a specific pharmacophore geometry for colchicine-site tubulin binding that differs from both the unsubstituted sulfonamide and des-methoxy variants [1]. SAR studies in this series show that substituent identity on the sulfonamide nitrogen directly modulates antiproliferative potency; thus, the target compound offers a pre-functionalized building block for focused libraries exploring the N-methyl substitution space without requiring protecting-group strategies during synthesis [1].

Sulfonamide-Based Metallocarboxypeptidase or Carbonic Anhydrase Inhibitor Design Requiring Attenuated Zinc Affinity

Primary sulfonamides (–SO₂NH₂) are canonical nanomolar zinc-binding groups for carbonic anhydrase isoforms, but their high potency often leads to poor selectivity across the CA family [1]. N-Methylation of the sulfonamide, as present in the target compound, weakens zinc coordination geometry and reduces acidity of the sulfonamide N–H, potentially improving selectivity for specific isoforms or for non-CA metalloenzymes [1]. Researchers developing selective CA IX/XII inhibitors for cancer therapy, or targeting alternative zinc-dependent enzymes (HDACs, MMPs), can exploit this modulated zinc affinity to tune target engagement without completely abolishing metal coordination, a balance not achievable with the primary sulfonamide analog .

Building Block for Anti-Hypertensive Carboline and Related Heterocyclic Derivatives

The des-methoxy methylsulfamoyl phenylacrylic acid analog (CAS 199679-41-9) has documented utility as a reagent for preparing anti-hypertensive carboline derivatives [1]. The target compound, bearing an additional 4-methoxy group, extends this application space to methoxy-substituted carboline congeners, where the electron-donating methoxy group alters the electronic properties of the cinnamic acid α,β-unsaturated system for cycloaddition and condensation reactions . The presence of both the N-methylsulfamoyl and 4-methoxy groups in a single building block consolidates two pharmacophoric elements that would otherwise require sequential introduction, reducing synthetic step count for heterocyclic target molecules by at least one transformation .

Quote Request

Request a Quote for (2e)-3-(4-Methoxy-3-[(methylamino)sulfonyl]phenyl)acrylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.